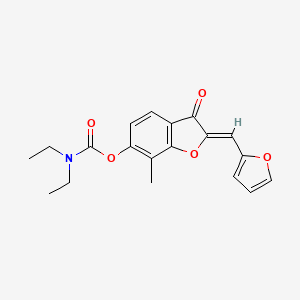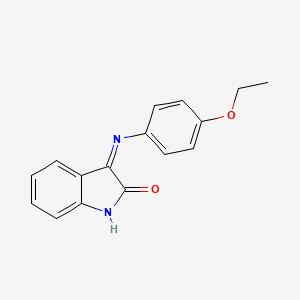
1,3,5-trimethyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-trimethyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H18N4O2S2 and its molecular weight is 362.47. The purity is usually 95%.
BenchChem offers high-quality 1,3,5-trimethyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-trimethyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research has explored the synthesis and application of various sulfonamides, including compounds structurally related to 1,3,5-trimethyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide, in antimicrobial activities. For example, studies have demonstrated the synthesis of new heterocyclic compounds based on sulfonamides, showing potential as antibacterial agents. These include the exploration of pyran, pyridine, and pyrazole derivatives, highlighting the broad applicability of these compounds in combating bacterial infections (Azab, Youssef, & El-Bordany, 2013).
Anticancer and Radiosensitizing Properties
Sulfonamide derivatives, closely related to the mentioned compound, have been synthesized and evaluated for their potential anticancer and radiosensitizing effects. These studies include the synthesis of various biologically active moieties such as pyrazol, thiophene, and pyridine, which have demonstrated significant in-vitro anticancer activity against human tumor liver cell lines. This suggests a promising avenue for the development of new anticancer therapies (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).
Carbonic Anhydrase Inhibition
The sulfonamide class, including compounds similar to 1,3,5-trimethyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide, has been investigated for its inhibitory activity against carbonic anhydrase isoenzymes. Such studies are crucial for developing treatments for conditions where altered carbonic anhydrase activity is implicated, providing insights into potential therapeutic applications (Kucukoglu et al., 2016).
Synthesis and Characterization
Extensive research has been conducted on the synthesis and characterization of various sulfonamide derivatives, including those structurally related to the compound . This research is fundamental in understanding the chemical properties and potential applications of these compounds in various biomedical fields (Tucker, Chenard, & Young, 2015).
Mecanismo De Acción
Target of Action
It is known that pyrazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
It is known that pyrazole derivatives can interact with their targets in a variety of ways, often leading to changes in the function of the target .
Biochemical Pathways
Pyrazole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could potentially affect a variety of biochemical pathways.
Result of Action
Given the wide range of biological activities associated with pyrazole derivatives , it is likely that the compound could have a variety of effects at the molecular and cellular level.
Propiedades
IUPAC Name |
1,3,5-trimethyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S2/c1-11-16(12(2)20(3)19-11)24(21,22)18-9-13-5-4-7-17-15(13)14-6-8-23-10-14/h4-8,10,18H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSJFJSWYTZLAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-3-[[4-(4-Butan-2-ylphenyl)-1,3-thiazol-2-yl]amino]-2-cyanobut-2-enamide](/img/structure/B2957340.png)
![4-(3,4-Dimethylphenyl)sulfonyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2957341.png)

amine](/img/structure/B2957344.png)
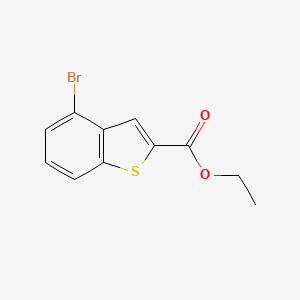
![1-[2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2957347.png)
![N-[[3-(Methoxymethyl)pyridin-4-yl]methyl]prop-2-enamide](/img/structure/B2957348.png)
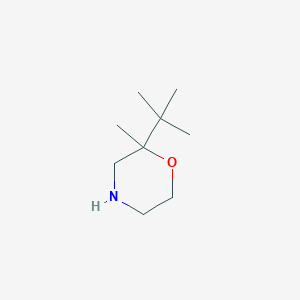
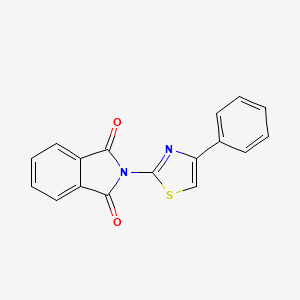
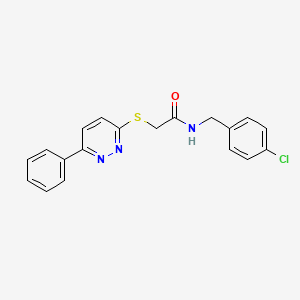
![N-(4-ethoxyphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2957355.png)
